molecular formula C9H18O B13578663 Rac-(1r,2r)-2-propylcyclohexan-1-ol

Rac-(1r,2r)-2-propylcyclohexan-1-ol

Cat. No.: B13578663
M. Wt: 142.24 g/mol
InChI Key: VZBNUCDUQJCIDP-RKDXNWHRSA-N
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Description

Rac-(1r,2r)-2-propylcyclohexan-1-ol is a chiral compound with the molecular formula C9H18O It is a racemic mixture, meaning it contains equal amounts of two enantiomers: (1R,2R)-2-propylcyclohexan-1-ol and (1S,2S)-2-propylcyclohexan-1-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,2r)-2-propylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-propylcyclohexanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of 2-propylcyclohexanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,2r)-2-propylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-propylcyclohexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can yield 2-propylcyclohexane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-propylcyclohexyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in THF or ethanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).

Major Products

    Oxidation: 2-propylcyclohexanone.

    Reduction: 2-propylcyclohexane.

    Substitution: 2-propylcyclohexyl chloride.

Scientific Research Applications

Rac-(1r,2r)-2-propylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Rac-(1r,2r)-2-propylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Rac-(1r,2r)-2-propylcyclohexan-1-ol can be compared with other similar compounds, such as:

    2-propylcyclohexanone: The ketone precursor used in its synthesis.

    2-propylcyclohexane: The fully reduced form of the compound.

    2-propylcyclohexyl chloride: The product of substitution reactions.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(1R,2R)-2-propylcyclohexan-1-ol

InChI

InChI=1S/C9H18O/c1-2-5-8-6-3-4-7-9(8)10/h8-10H,2-7H2,1H3/t8-,9-/m1/s1

InChI Key

VZBNUCDUQJCIDP-RKDXNWHRSA-N

Isomeric SMILES

CCC[C@@H]1CCCC[C@H]1O

Canonical SMILES

CCCC1CCCCC1O

Origin of Product

United States

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